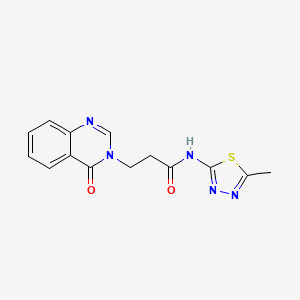
5-(Phenylsulfamoyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1152524-38-3 . Its IUPAC name is 5-(anilinosulfonyl)-2-furoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Phenylsulfamoyl)furan-2-carboxylic acid is 1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(Phenylsulfamoyl)furan-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 267.26 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
5-(Phenylsulfamoyl)furan-2-carboxylic acid: is utilized in pharmaceutical research as a precursor for synthesizing various bioactive molecules. Its unique structure, incorporating both furan and sulfamoyl functional groups, allows for the creation of compounds with potential therapeutic effects. It’s particularly relevant in the development of novel anti-inflammatory and analgesic medications due to its ability to modulate biological pathways associated with pain and inflammation .
Material Science
In material science, this compound serves as a building block for creating new polymeric materials. The furan ring can participate in polymerization reactions, leading to polymers with unique properties such as enhanced thermal stability and biodegradability. This is especially significant for developing sustainable materials that can replace traditional plastics .
Catalysis
5-(Phenylsulfamoyl)furan-2-carboxylic acid: can act as a ligand for metal-catalyzed reactions. Its ability to coordinate with metals can lead to the formation of catalytic complexes that are used in various chemical transformations, including oxidation and reduction reactions crucial for industrial processes .
Agrochemical Research
This compound is explored for its potential use in agrochemicals. Its structural components may contribute to the development of new pesticides and herbicides with improved efficacy and reduced environmental impact. Research in this area focuses on synthesizing derivatives that target specific pests or plant pathways .
Environmental Science
In environmental science, 5-(Phenylsulfamoyl)furan-2-carboxylic acid is investigated for its role in pollution remediation. Its chemical properties may be harnessed to capture and neutralize pollutants, such as heavy metals and organic contaminants, from water and soil .
Safety and Hazards
Zukünftige Richtungen
The future directions for 5-(Phenylsulfamoyl)furan-2-carboxylic acid and similar furan platform chemicals involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Eigenschaften
IUPAC Name |
5-(phenylsulfamoyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKGMOOLDGTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfamoyl)furan-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

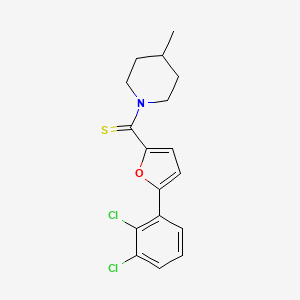
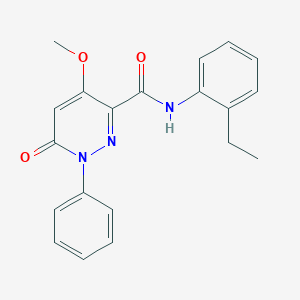
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
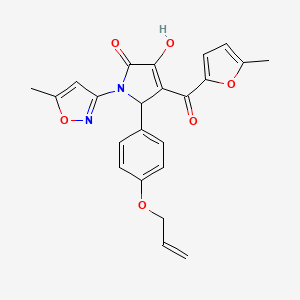


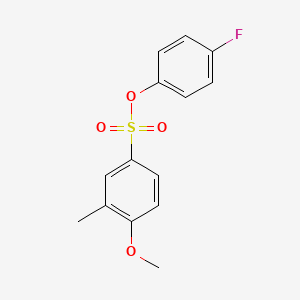
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2936965.png)
![2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2936966.png)
